molecular formula C14H14N6O B4254649 N-benzyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

N-benzyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

Cat. No. B4254649
M. Wt: 282.30 g/mol
InChI Key: FKZXQPWOUSAQMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine, also known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC). ODQ has been widely used in scientific research to investigate the role of sGC in various physiological and pathological processes.

Mechanism of Action

N-benzyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine inhibits sGC by binding to the heme group of sGC, which prevents the activation of sGC by nitric oxide (NO). sGC is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which is a second messenger that regulates various physiological processes. NO binds to the heme group of sGC and activates the enzyme, leading to an increase in cGMP levels. N-benzyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine inhibits this process by preventing the activation of sGC by NO.
Biochemical and Physiological Effects:
N-benzyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has been shown to have various biochemical and physiological effects. For example, N-benzyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine inhibits the relaxation of vascular smooth muscle induced by NO, which suggests that sGC is involved in the regulation of vascular tone. N-benzyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine also inhibits platelet aggregation induced by NO, which suggests that sGC is involved in the regulation of platelet function. N-benzyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has also been shown to inhibit neurotransmitter release in the central nervous system, which suggests that sGC is involved in the regulation of neuronal function.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine in lab experiments is its high potency and selectivity for sGC inhibition. N-benzyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has been shown to be more potent and selective than other sGC inhibitors such as methylene blue and LY83583. However, one limitation of using N-benzyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is its instability in aqueous solutions, which requires careful handling and storage.

Future Directions

There are several future directions for the research on N-benzyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine and sGC. One direction is to investigate the role of sGC in other physiological and pathological processes, such as inflammation, cancer, and neurodegenerative diseases. Another direction is to develop new sGC inhibitors with improved potency, selectivity, and stability. Finally, the development of novel drug delivery systems for N-benzyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine and other sGC inhibitors may improve their therapeutic potential for various diseases.

Scientific Research Applications

N-benzyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has been used in various scientific research studies to investigate the role of sGC in various physiological and pathological processes. For example, N-benzyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has been used to study the effect of sGC on vascular smooth muscle relaxation, platelet aggregation, and neurotransmitter release. N-benzyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has also been used to investigate the role of sGC in diseases such as hypertension, heart failure, and erectile dysfunction.

properties

IUPAC Name

6-N-benzyl-5-N-cyclopropyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O/c1-2-4-9(5-3-1)8-15-11-12(16-10-6-7-10)18-14-13(17-11)19-21-20-14/h1-5,10H,6-8H2,(H,15,17,19)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZXQPWOUSAQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC3=NON=C3N=C2NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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